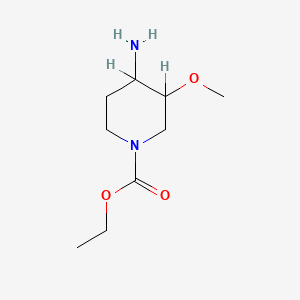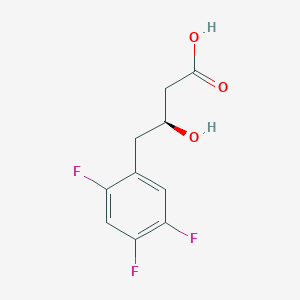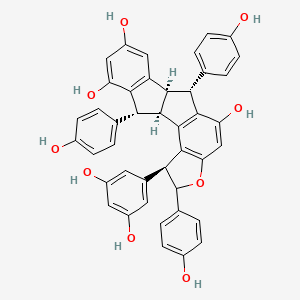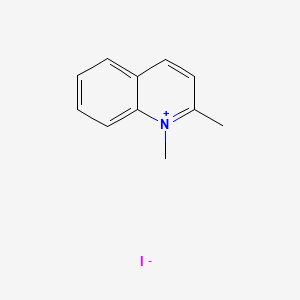
1,2-Dimethylquinolinium iodide
Descripción general
Descripción
1,2-Dimethylquinolinium iodide is a quinolinium salt that has been the subject of various studies due to its interesting chemical and physical properties. It is related to other quinolinium iodides, which have been analyzed for their crystal structures, reactivities, and potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of quinolinium iodide derivatives often involves alkylation reactions. For instance, 1-methylquinolinium-2-dithioacetic acid zwitterions react with excess methyl iodide to yield bis(2-methylthio)vinyl derivatives, which show antileukemic activity . Similarly, quaternary quinolinium salts like 1-methyl-, 1,3-dimethyl-, and 1,4-dimethylquinolinium iodide can react with trichloromethyl carbanion to produce various dihydroquinoline adducts . These methods demonstrate the versatility of quinolinium iodides in synthesis, allowing for the introduction of different functional groups and the generation of compounds with potential biological activity.
Molecular Structure Analysis
The molecular structure of quinolinium iodides has been extensively studied using X-ray diffraction. For example, the crystal structure of 1-ethyl-2-methylquinolinium iodide shows a planar cationic structure with iodide anions located in the spaces between columns formed by the cations . Similarly, the structure of 8-hydroxy-1-methylquinolinium iodide hydrate reveals hydrogen bonding interactions in the crystalline state . These studies highlight the planarity and stacking behavior of quinolinium cations, which are important for understanding the material properties of these compounds.
Chemical Reactions Analysis
Quinolinium iodides participate in various chemical reactions, including electrophilic cyclizations and alkylations. For instance, 2-alkynyl-1-methylene azide aromatics can undergo iodine-mediated cyclization to form highly substituted isoquinolines . Additionally, iodocyclization of 2-allylthioquinoline leads to the formation of polyiodides with different stoichiometric compositions, indicating the reactivity of these compounds towards iodine . These reactions are significant for the synthesis of complex heterocyclic structures and have implications in the development of new pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinium iodides are influenced by their molecular and crystal structures. The layered structures formed by mixed stacks of cations and anions in compounds like 1,2,4-trimethylquinolinium triiodide and 1-ethyl-2,4-dimethylquinolinium triiodide affect their stability and reactivity . The ability of these compounds to coordinate with molecular iodine also suggests potential applications in materials science, such as the formation of charge-transfer complexes . The study of these properties is essential for the design of new materials with specific electronic and optical characteristics.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Studies
1,2-Dimethylquinolinium iodide has been utilized in the study of molecular and crystal structures. For instance, research has synthesized and studied compounds like 1-ethyl-2,4-dimethylquinolinium triiodide by X-ray diffraction analysis, revealing their layered structures formed by mixed stacks of cations and anions (Kazheva et al., 2007).
Luminescence and Fluorescence Studies
The compound has been used in the synthesis of luminescent materials. For instance, thioformylindolizines were condensed with 1,2-dimethylquinolinium iodide to produce dimethine-cyanines containing indolizine ring, exhibiting potential applications in luminescent materials due to their emission wavelengths above 400 nm (Liu Wei, 2004).
Chemical Reactivity and Synthesis
1,2-Dimethylquinolinium iodide has been used in various chemical reactions and synthesis processes. For example, it undergoes oxo-demethylation reaction when treated with liquid ammonia/potassium permanganate, yielding 1-methylquinol-2-one (Woźniak et al., 1985). Additionally, it reacts with trichloromethyl carbanion to produce 1,2-dihydro adducts (Maeda, 1990).
Spectroscopic Studies
The compound is involved in spectroscopic studies, like the study of photophysics of 2-[4-(dimethylamino) styryl]-1-methylquinolinium iodide in different solvents, revealing its solvent-polarity-dependent characteristics and intramolecular charge-transfer features (Sahoo et al., 2011).
Applications in Solar Cells
1,2-Dimethylquinolinium iodide has potential applications in improving photoelectric conversion efficiency in dye-sensitized solar cells. Research involving cyanine dyes has indicated that co-sensitization with such compounds can enhance the photoelectrical properties of solar cells (Wu et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1,2-dimethylquinolin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N.HI/c1-9-7-8-10-5-3-4-6-11(10)12(9)2;/h3-8H,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCFMHCLWHXDAV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372807 | |
| Record name | Quinolinium, 1,2-dimethyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylquinolinium iodide | |
CAS RN |
876-87-9 | |
| Record name | Quinolinium, 1,2-dimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 4625 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethylquinolinium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinolinium, 1,2-dimethyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinaldine methyl iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)
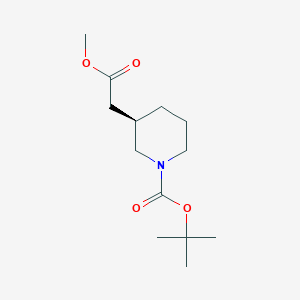

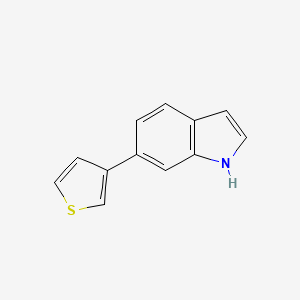

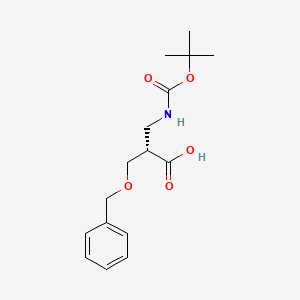

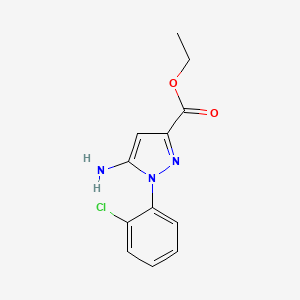
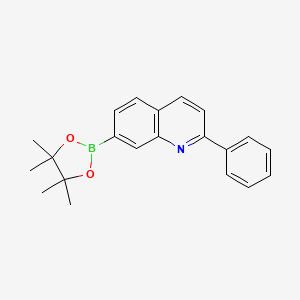
![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)
